molecular formula C22H28N2O5S B11014686 {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Numéro de catalogue: B11014686
Poids moléculaire: 432.5 g/mol
Clé InChI: GYRXJBNJZUFOEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic Acid is a complex synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several privileged pharmacophores, including the 1,3-thiazole ring and the 3,4-dimethoxyphenyl group. The 2-aminothiazole scaffold is a fundamental building block in drug development, recognized for its broad pharmacological potential and presence in several clinically investigated molecules . This specific derivative is designed for use as a key intermediate in the synthesis of more complex target molecules. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly by utilizing the reactive amino and carboxylic acid functional groups for further derivatization. The presence of the carboxylic acid moiety on the cyclohexylacetic acid segment is a feature found in other therapeutically relevant compounds, such as Gabapentin, suggesting potential for modifying physicochemical properties or targeting specific transporters . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C22H28N2O5S

Poids moléculaire

432.5 g/mol

Nom IUPAC

2-[1-[[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H28N2O5S/c1-28-17-7-6-15(10-18(17)29-2)21-24-16(13-30-21)11-19(25)23-14-22(12-20(26)27)8-4-3-5-9-22/h6-7,10,13H,3-5,8-9,11-12,14H2,1-2H3,(H,23,25)(H,26,27)

Clé InChI

GYRXJBNJZUFOEM-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC3(CCCCC3)CC(=O)O)OC

Origine du produit

United States

Méthodes De Préparation

Cyclodehydration with Thiosemicarbazide

A widely used method involves reacting 3,4-dimethoxybenzaldehyde with thioacetamide or thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃).
Procedure :

  • Step 1 : 3,4-Dimethoxybenzaldehyde (1 eq) and thiosemicarbazide (1 eq) are stirred in POCl₃ (3–5 eq) at 80–90°C for 1 hr.

  • Step 2 : Hydrolysis with ice-cold water followed by basification (pH 8–9) yields 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carbaldehyde.
    Yield : 70–85%.

Hantzsch Thiazole Synthesis

Alternative routes use α-haloketones:
Reaction :
3,4-Dimethoxyacetophenone + Thiourea → 2-(3,4-dimethoxyphenyl)-4-methylthiazole
Conditions : Ethanol reflux, 12 hr.
Yield : 65%.

Cyclohexyl Acetic Acid Core Preparation

The cyclohexyl backbone is synthesized via hydrogenation and functional group transformations.

Benzene Ring Hydrogenation

Method :

  • Substrate : 2-(4-Nitrophenyl)acetic acid

  • Catalyst : 10% Pd/C or PtO₂ under H₂ (50–100 psi)

  • Conditions : Ethanol, 50–80°C, 6–12 hr

  • Product : 2-(4-Aminocyclohexyl)acetic acid
    Yield : 88–92%.

Reductive Amination

Procedure :
2-(4-Oxocyclohexyl)acetic acid + Ammonia → 2-(4-Aminocyclohexyl)acetic acid
Reducing Agent : NaBH₃CN in MeOH
Yield : 78%.

Coupling Strategies

Acetylation of Thiazole Intermediate

Reaction :
2-(3,4-Dimethoxyphenyl)thiazole-4-carbaldehyde → 2-(3,4-dimethoxyphenyl)thiazole-4-acetic acid
Steps :

  • Aldehyde oxidation (KMnO₄, acidic conditions) to carboxylic acid.

  • Conversion to acid chloride (SOCl₂).

  • Reaction with cyclohexyl amine core.

Amide Bond Formation

Coupling Agents :

  • DCC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)

  • HATU : 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Procedure :

  • Activate thiazole acetic acid (1 eq) with HATU (1.2 eq) and DIPEA (2 eq) in DMF.

  • Add 1-(aminomethyl)cyclohexylacetic acid (1 eq).

  • Stir at RT for 12 hr.
    Yield : 82–90%.

Optimization and Challenges

Regioselectivity in Thiazole Formation

  • Issue : Competing 2- vs. 4-substitution patterns.

  • Solution : Use electron-withdrawing groups (e.g., nitro) at the 3,4-positions to direct cyclization.

Purification Challenges

  • Problem : Separation of cis/trans cyclohexyl isomers.

  • Resolution : Crystallization from ethanol/water (3:1 v/v).

Analytical Characterization

Spectral Data

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆)δ 7.82 (s, 1H, thiazole-H), 6.95–7.12 (m, 3H, Ar-H), 3.87 (s, 6H, OCH₃), 2.45–2.60 (m, 2H, CH₂CO₂H).
IR (KBr)1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Purity Assessment

Method Conditions Purity
HPLC C18 column, MeCN/H₂O (70:30), 1 mL/min≥99.5%

Comparative Analysis of Methods

Parameter Cyclodehydration Hantzsch Reductive Amination
Yield85%65%78%
Reaction Time1 hr12 hr6 hr
ScalabilityIndustrial (kg-scale)Lab-scalePilot-scale
CostLowModerateHigh

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C recovered via filtration and reused (3–5 cycles).

  • Solvent Recovery : Ethanol and DMF distilled under reduced pressure .

Analyse Des Réactions Chimiques

Types de réactions

    Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiazole et du groupe diméthoxyphényle.

    Réduction : Les réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans la molécule.

    Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile et nucléophile.

Réactifs et conditions usuels

    Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont couramment utilisés.

    Substitution : Des réactifs comme les halogènes (pour la substitution électrophile) et les nucléophiles (pour la substitution nucléophile) sont utilisés dans des conditions appropriées.

Principaux produits formés

    Oxydation : Dérivés oxydés du cycle thiazole et du groupe diméthoxyphényle.

    Réduction : Formes réduites des groupes carbonyle.

    Substitution : Divers dérivés thiazoliques substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid:

  • Mechanism of Action : Compounds containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazolidin-4-one have demonstrated significant cytotoxic effects against prostate cancer and melanoma cells .
  • Case Studies : A study published in the Journal of Research in Pharmacy reported that certain thiazolidin derivatives exhibited selective inhibition against leukemia and CNS cancer cell lines .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Research indicates that thiazole-containing compounds can exhibit antibacterial and antifungal activities. For example, derivatives have been tested against common pathogens, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

The presence of the dimethoxyphenyl and thiazole moieties is critical for enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against specific targets. Understanding SAR is essential for optimizing the therapeutic potential of these compounds.

Toxicity and Safety Profile

Preliminary toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies are ongoing to determine the therapeutic index and side effects associated with long-term use.

Mécanisme D'action

Le mécanisme d’action de {1-[({[2-(3,4-diméthoxyphényl)-1,3-thiazol-4-yl]acétyl}amino)méthyl]cyclohexyl}acide acétique implique son interaction avec des cibles moléculaires spécifiques :

    Inhibition enzymatique : Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et les réactions subséquentes.

    Liaison des récepteurs : Il peut se lier à des récepteurs spécifiques à la surface des cellules, modulant les voies de transduction du signal et affectant les réponses cellulaires.

Comparaison Avec Des Composés Similaires

Key Features:

  • Target Compound : Thiazole ring with 3,4-dimethoxyphenyl substitution.
  • Analog 1: 5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl acetic acid () contains a thiazolidine (saturated thiazole) ring with a 4-methylanilino group and acetic acid.
  • Analog 2: Thiazole-1,3,4-oxadiazole hybrids () incorporate oxadiazole rings linked to thiazoles. These hybrids demonstrated in vitro cytotoxicity, suggesting that heterocycle fusion enhances bioactivity.

Table 1: Structural Comparison of Thiazole-Containing Compounds

Compound Thiazole Substitution Additional Motifs Reported Activity
Target Compound 3,4-Dimethoxyphenyl Cyclohexyl acetic acid Hypothesized cytotoxicity
Thiazole-oxadiazole hybrids Phenyl Oxadiazole Cytotoxic (IC₅₀: 8–25 μM)
5-[(4-Methylphenyl)amino] analog 4-Methylanilino Thiazolidine, acetic acid Research chemical

Cyclohexane and Acetic Acid Derivatives

Key Features:

  • Target Compound : Cyclohexyl acetic acid moiety likely improves lipophilicity and membrane permeability.
  • Analog 1: 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)-cyclohexanol monoacetate () shares a cyclohexanol backbone and methoxyphenyl group. The monoacetate ester in this analog contrasts with the target’s free acetic acid, which may influence metabolic stability .
  • Analog 2: 1-{2-[3,5-dicyclopropyl-4-(triazol-1-yl)phenyl]acetamido}cyclohexane-1-carboxylic acid () includes a triazole ring and cyclopropyl groups.

Table 2: Cyclohexane/Acetic Acid Derivatives

Compound Cyclohexane Modification Key Functional Groups Application
Target Compound Acetic acid Thiazole, dimethoxyphenyl Research/Pharmaceutical
Cyclohexanol monoacetate Monoacetate ester 4-Methoxyphenyl, amino Synthetic intermediate
Triazole-cyclopropyl analog Carboxylic acid Triazole, dicyclopropyl Enzyme inhibition studies

Activité Biologique

The compound {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a thiazole-derived molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer, antibacterial, and antiviral properties, supported by various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 360.45384 g/mol
  • CAS Number : [To be confirmed]

The compound's structure features a thiazole moiety linked to a cyclohexyl group and an acetic acid derivative, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in the compound is crucial for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study reported that similar thiazole compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating significant antiproliferative activity . The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring enhance activity.
CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

Antibacterial Activity

Thiazole derivatives have also been explored for their antibacterial properties. The compound's structural features may contribute to its efficacy against bacterial pathogens.

  • Research Findings : A study indicated that compounds with thiazole rings demonstrated effective antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .
CompoundMIC (µg/mL)Bacterial Strain
Compound A31.25Staphylococcus aureus
Compound B62.50Escherichia coli

Antiviral Activity

The potential antiviral effects of thiazole derivatives are also noteworthy, particularly in inhibiting viral replication.

  • Observations : In vitro studies have shown that thiazole-based compounds exhibit antiviral activity by targeting viral proteins and inhibiting their function . For instance, certain derivatives were effective at concentrations lower than established antiviral agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the thiazole and phenyl rings significantly influence the biological activity of the compound.

  • Key Findings :
    • Methyl groups on the phenyl ring enhance cytotoxicity.
    • The presence of electron-donating groups increases interaction with target proteins.
    • Modifications at the N-position of the thiazole ring can alter antibacterial efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing {1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid?

Answer: The synthesis involves multi-step reactions, including:

  • Thiazole ring formation : React 3,4-dimethoxyphenyl derivatives with thioamide precursors under reflux in acetic acid, as described for analogous thiazole-acetic acid systems .
  • Acetylation and cyclohexyl integration : Use coupling agents like EDC/HOBt to link the thiazole-acetyl moiety to a cyclohexylmethylamine intermediate. Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is critical to isolate intermediates .
  • Final carboxylation : Hydrolyze ester-protected intermediates under basic conditions (e.g., NaOH/ethanol) to yield the free acetic acid moiety .
    Validation : Monitor reaction progress using TLC (silica gel, hexane/EtOH) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Employ a combination of:

  • Spectroscopic techniques :
    • 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.5–8.5 ppm), and cyclohexyl methylene groups (δ ~1.2–2.0 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry of the cyclohexyl-acetic acid moiety, as demonstrated for structurally related benzothiazinone derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC assays), referencing dimethoxyphenyl-thiazole derivatives with reported IC50 values of 4–16 µg/mL .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial efficacy data across studies?

Answer: Contradictions often arise from:

  • Substituent positioning : Compare activity of 3,4-dimethoxyphenyl vs. 2,4-isomers, as minor positional changes can alter membrane permeability or target binding .
  • Assay conditions : Standardize inoculum size (e.g., 1–5 × 10^5 CFU/mL) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicate experiments (n ≥ 3) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Answer:

  • Enzymatic inhibition assays : Screen against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51), given the compound’s structural similarity to triazole antifungals .
  • Molecular docking : Use AutoDock Vina to model interactions with DHFR (PDB: 1DF7), focusing on hydrogen bonding with the thiazole-acetyl group and hydrophobic contacts via the cyclohexyl moiety .
  • Resistance studies : Serial passage assays under sub-MIC conditions to monitor mutation rates in target pathogens .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

  • Functional group modulation :
    • Replace the 3,4-dimethoxyphenyl group with 3,4-dihydroxyphenyl to assess impact on redox activity .
    • Introduce halogen substituents (e.g., Cl, Br) at the thiazole C2 position to enhance lipophilicity .
  • Backbone diversification : Synthesize analogs with a piperidine ring instead of cyclohexyl to evaluate conformational effects on bioavailability .
  • Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) and metabolic stability in liver microsomes to prioritize leads with favorable ADME properties .

Methodological Considerations for Data Reproducibility

Q. What analytical protocols ensure batch-to-batch consistency?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/0.1% TFA, 60:40) to verify retention time (±0.2 min) and peak area consistency (RSD < 2%) .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How should researchers address solubility challenges in biological assays?

Answer:

  • Vehicle optimization : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.05% Tween-80 to prevent aggregation .
  • Sonication : Apply pulsed ultrasound (30 s, 20 kHz) to disperse insoluble particulates before testing .

Data Contradiction Analysis Framework

Source of Contradiction Resolution Strategy Example Reference
Varied substituent positionsComparative SAR studies2,4- vs. 3,4-dimethoxyphenyl analogs
Assay protocol differencesHarmonize CLSI/EUCAST guidelinesStandardize inoculum size and media
Purity discrepanciesEnforce QC thresholds (e.g., HPLC ≥95%)Batch re-analysis via orthogonal methods

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.